3-Ethoxy-2-methylpropane-1-sulfonyl chloride

Catalog No.
S994505
CAS No.
1340100-87-9
M.F
C6H13ClO3S
M. Wt
200.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-2-methylpropane-1-sulfonyl chloride

CAS Number

1340100-87-9

Product Name

3-Ethoxy-2-methylpropane-1-sulfonyl chloride

IUPAC Name

3-ethoxy-2-methylpropane-1-sulfonyl chloride

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

InChI

InChI=1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3

InChI Key

PJWJFFVARYEUPD-UHFFFAOYSA-N

SMILES

CCOCC(C)CS(=O)(=O)Cl

Canonical SMILES

CCOCC(C)CS(=O)(=O)Cl

    IUPAC Name: 3-ethoxy-2-methyl-1-propanesulfonyl chloride

    Molecular Weight: g/mol

    InChI Code: 1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3

Now, let’s explore six unique scientific applications:

    Organic Synthesis and Medicinal Chemistry

      Scientific Field: Organic chemistry and drug discovery.

      Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is used as a sulfonylating agent in the synthesis of various organic compounds. It can introduce a sulfonyl group into molecules, which is valuable for modifying drug candidates or creating bioactive molecules.

      Methods of Application: Researchers typically add the compound to a reaction mixture containing the target molecule and other reagents. The sulfonylation reaction occurs under specific conditions (e.g., temperature, solvent, catalysts).

      Results: The sulfonylated products can be further functionalized or used directly in drug development.

    Peptide Chemistry

      Scientific Field: Peptide synthesis.

      Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is employed as a protecting group for amino acids during peptide assembly. It selectively reacts with amino groups, temporarily blocking them from further reactions.

      Methods of Application: Chemists use it to protect specific amino acid side chains during solid-phase peptide synthesis. After peptide assembly, the protecting group is removed to reveal the free amino group.

      Results: Efficient peptide synthesis with minimal side reactions and high yields.

    Agrochemical Research

      Scientific Field: Agricultural chemistry.

      Summary: Researchers investigate the compound’s potential as a building block for designing novel agrochemicals (pesticides, herbicides, etc.). Sulfonyl chlorides are often used in agrochemical synthesis.

      Methods of Application: Incorporating 3-ethoxy-2-methylpropane-1-sulfonyl chloride into agrochemical structures via chemical transformations.

      Results: New compounds with improved pesticidal or herbicidal properties.

    Materials Science

    Analytical Chemistry

      Scientific Field: Analytical methods development.

      Summary: Scientists explore its use as a derivatization reagent for detecting specific functional groups (e.g., amines, alcohols) in complex mixtures.

      Methods of Application: Derivatization reactions followed by analysis using techniques like gas chromatography (GC) or liquid chromatography (LC).

      Results: Improved sensitivity and selectivity in detecting target compounds.

    Bioconjugation and Labeling

      Scientific Field: Biochemistry and molecular biology.

      Summary: Researchers utilize sulfonyl chlorides for site-specific labeling of proteins, peptides, or other biomolecules.

      Methods of Application: Reaction with amino groups on biomolecules, followed by attachment of a label (fluorescent dye, biotin, etc.).

      Results: Labeled biomolecules for tracking, imaging, or affinity purification.

3-Ethoxy-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is classified as a sulfonyl chloride, which is a type of compound that contains a sulfonyl group (SO2) attached to a chlorine atom. This compound has a molecular weight of approximately 200.68 g/mol and is recognized by its CAS number 1340100-87-9.

The structure of 3-ethoxy-2-methylpropane-1-sulfonyl chloride features an ethoxy group (-OEt) and a methyl group attached to the propane backbone, contributing to its unique chemical properties. It is important to note that this compound is harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .

Typical of sulfonyl chlorides. These reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Acid-Base Reactions: The compound can act as an acid in the presence of bases, which can lead to the formation of sulfonic acids.
  • Synthesis of Protecting Groups: In organic synthesis, it is often used as a protecting group for amino acids during peptide synthesis, where it selectively reacts with amine functionalities .

While specific biological activity data for 3-ethoxy-2-methylpropane-1-sulfonyl chloride is limited, sulfonyl chlorides in general exhibit significant reactivity towards biological molecules. They are known to interact with amino acids and proteins, potentially altering their function or activity. The compound may also serve as a precursor for biologically active derivatives through further chemical modifications .

The synthesis of 3-ethoxy-2-methylpropane-1-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylpropane-1-sulfonic acid or its derivatives.
  • Chlorination: The sulfonic acid is treated with thionyl chloride or oxalyl chloride to convert it into the corresponding sulfonyl chloride.
  • Esterification: An ethyl alcohol (ethanol) is then introduced to form the ethoxy group via esterification.
  • Purification: The final product can be purified through distillation or recrystallization techniques .

3-Ethoxy-2-methylpropane-1-sulfonyl chloride has several applications in organic chemistry and biochemistry:

  • Protecting Group: It is primarily utilized as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups.
  • Reagent in Organic Synthesis: The compound serves as a reagent in various organic reactions, particularly in the formation of sulfonamides and esters.
  • Buffering Agent: It has been noted for use as a non-ionic organic buffering agent in biological applications, maintaining pH stability in cell cultures .

Interaction studies involving 3-ethoxy-2-methylpropane-1-sulfonyl chloride focus on its reactivity with nucleophiles and its role in peptide chemistry. These studies help elucidate how this compound can modify biological molecules and contribute to drug design by providing insights into its mechanism of action when used as a protecting group or reagent .

Several compounds share structural similarities with 3-ethoxy-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methylpropane-1-sulfonyl chlorideC4H9ClO2SLacks the ethoxy group; simpler structure
Ethanesulfonyl chlorideC2H5ClO2SSmaller size; used in similar applications
Propanesulfonyl chlorideC3H7ClO2SIntermediate size; different reactivity profile

Uniqueness of 3-Ethoxy-2-Methylpropane-1-Sulfonyl Chloride

What sets 3-ethoxy-2-methylpropane-1-sulfonyl chloride apart from these similar compounds is its ethoxy substituent, which enhances its solubility and reactivity compared to simpler sulfonyl chlorides. This feature allows for greater versatility in organic synthesis and biological applications, particularly in peptide chemistry where selective protection of amino acids is crucial .

XLogP3

1.4

Dates

Modify: 2024-04-14

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